N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. . The compound features a furan ring, a thiadiazole ring, and a propylsulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with appropriate amines and sulfonyl chlorides. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid can be reacted with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the thiadiazole ring can participate in nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Electrophilic and nucleophilic reagents can be used to introduce various functional groups into the compound.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives with different substituents.
Scientific Research Applications
Chemistry:
In chemistry, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a model compound to study the reactivity of furan carboxamides and their interactions with various reactive intermediates .
Biology:
It has been shown to inhibit certain enzymes and exhibit antibacterial properties .
Medicine:
In medicinal chemistry, this compound is explored for its potential as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the synthesis of other valuable chemicals and as a precursor for the production of advanced materials .
Mechanism of Action
The mechanism of action of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . Additionally, its unique structure allows it to interact with cellular pathways involved in inflammation and cell proliferation, making it effective in treating certain diseases .
Comparison with Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
Comparison:
Compared to other similar compounds, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a thiadiazole ring, and a propylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications . While compounds like carboxine and boscalid are well-known for their fungicidal properties, this compound offers broader potential in medicinal and industrial applications .
Properties
Molecular Formula |
C10H11N3O4S2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14) |
InChI Key |
PILXJNOSHPJLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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